molecular formula C22H28N2O4 B13497775 2-[Ethyl(nitroso)amino]ethyl 3-(naphthalen-1-yl)-2-[(oxolan-2-yl)methyl]propanoate

2-[Ethyl(nitroso)amino]ethyl 3-(naphthalen-1-yl)-2-[(oxolan-2-yl)methyl]propanoate

Cat. No.: B13497775
M. Wt: 384.5 g/mol
InChI Key: CDMMVWDDMMNFIE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a naphthalen-1-yl aromatic system, a tetrahydrofuran-derived oxolan-2-ylmethyl substituent, and a nitroso-functionalized ethylamino ester moiety. Its molecular formula, inferred from structural fragments in and , is approximately C₂₆H₃₄N₂O₅ (molecular weight ~478.57 g/mol).

Properties

Molecular Formula

C22H28N2O4

Molecular Weight

384.5 g/mol

IUPAC Name

2-[ethyl(nitroso)amino]ethyl 2-(naphthalen-1-ylmethyl)-3-(oxolan-2-yl)propanoate

InChI

InChI=1S/C22H28N2O4/c1-2-24(23-26)12-14-28-22(25)19(16-20-10-6-13-27-20)15-18-9-5-8-17-7-3-4-11-21(17)18/h3-5,7-9,11,19-20H,2,6,10,12-16H2,1H3

InChI Key

CDMMVWDDMMNFIE-UHFFFAOYSA-N

Canonical SMILES

CCN(CCOC(=O)C(CC1CCCO1)CC2=CC=CC3=CC=CC=C32)N=O

Origin of Product

United States

Biological Activity

The compound 2-[Ethyl(nitroso)amino]ethyl 3-(naphthalen-1-yl)-2-[(oxolan-2-yl)methyl]propanoate , also known as Nafronyl, is a synthetic nitrosamine derivative that has garnered attention for its potential biological activity. This article delves into its synthesis, biological effects, and relevant research findings, highlighting its pharmacological properties and implications for medicinal chemistry.

Chemical Data

  • IUPAC Name: 2-(ethyl(nitroso)amino)ethyl 3-(naphthalen-1-yl)-2-((tetrahydrofuran-2-yl)methyl)propanoate
  • CAS Number: 2680540-75-2
  • Molecular Formula: C22H28N2O4
  • Molecular Weight: 384.47 g/mol

Pharmacological Studies

Research has indicated that Nafronyl exhibits various biological activities, particularly in the context of receptor modulation and potential therapeutic applications. A study published in PubMed evaluated the compound's effects on adenosine receptors, revealing its ability to enhance cAMP accumulation in CHO cells expressing human A(1)-adenosine receptors (hA(1)AR). The findings suggest that Nafronyl may act as an allosteric modulator, influencing receptor binding and activity positively .

Antimicrobial Activity

In addition to its receptor activity, Nafronyl has been assessed for antimicrobial properties. Compounds with similar structural motifs have shown effectiveness against various bacterial strains. For instance, derivatives of naphthalene have been documented to possess significant antibacterial effects against pathogens such as Staphylococcus aureus and Enterococcus faecalis .

Case Studies

  • Study on Receptor Binding : A comparative analysis of Nafronyl with other compounds demonstrated enhanced binding affinity to hA(1)AR, suggesting a promising role in modulating adenosine signaling pathways .
  • Antimicrobial Efficacy : In a series of tests against common bacterial strains, Nafronyl derivatives exhibited varying degrees of antimicrobial activity, with some compounds demonstrating superior efficacy compared to established antibiotics .

Table 1: Biological Activity of Nafronyl Derivatives

Compound NameBiological ActivityReference
NafronylAllosteric modulator of hA(1)AR
Compound AAntibacterial against S. aureus
Compound BAntimicrobial against E. faecalis

Table 2: Structural Characteristics of Nafronyl

PropertyValue
Molecular FormulaC22H28N2O4
Molecular Weight384.47 g/mol
CAS Number2680540-75-2

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group and Structural Analogues

Table 1: Key Structural and Functional Comparisons
Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Biological/Reactivity Notes Reference
2-[Ethyl(nitroso)amino]ethyl 3-(naphthalen-1-yl)-2-[(oxolan-2-yl)methyl]propanoate ~C₂₆H₃₄N₂O₅ ~478.57 Nitrosoaminoethyl ester, naphthalene, oxolane Potential carcinogenicity; ester hydrolysis susceptibility
Ethyl [methyl(nitroso)amino]acetate C₅H₁₀N₂O₃ 146.15 Nitrosoaminoethyl ester Modeled for carcinogenicity in silico
Ethyl 3-[6-chloro-4-methyl-7-(naphthalen-2-ylmethoxy)-2-oxochromen-3-yl]propanoate C₂₆H₂₃ClO₅ 450.91 Naphthalenylmethoxy chromen, ester Likely bioactive (chromen core)
Ethyl 3-oxo-2-phenyl-3-((1-phenylethyl)amino)propanoate C₁₉H₂₁NO₃ 311.15 β-Keto ester, aromatic amines Synthetic intermediate; solid at RT
Ethyl 3-(2-chloro-6-fluorophenyl)-2-(5-isoxazolyl)propanoate C₁₄H₁₃ClFNO₃ 297.71 Halogenated aryl, isoxazole, ester Unspecified bioactivity
Key Observations:
  • Naphthalene Systems : Compounds with naphthalene moieties (e.g., and the target) may exhibit enhanced π-π stacking interactions, influencing binding affinity in drug design.
  • Ester Stability : All compounds contain ester linkages, which are prone to hydrolysis under acidic/basic conditions, affecting pharmacokinetics .
Key Differences:
  • Nitrosation : The target compound requires precise nitrosation steps to avoid over-oxidation, unlike simpler nitroso derivatives .
  • Complexity : The naphthalene and oxolane substituents in the target compound necessitate advanced coupling strategies (e.g., nucleophilic aromatic substitution or Suzuki-Miyaura reactions), absent in simpler analogues .

Preparation Methods

Synthesis of the Propanoate Backbone

  • Starting materials : The synthesis begins with a suitable 3-(naphthalen-1-yl)-2-[(oxolan-2-yl)methyl]propanoic acid or its activated derivative (e.g., acid chloride or anhydride).
  • Esterification : The acid is esterified with 2-aminoethyl alcohol derivatives to form the corresponding aminoethyl ester intermediate.
  • Reaction conditions : Esterification is typically carried out under reflux in anhydrous solvents such as dichloromethane or tetrahydrofuran with catalytic amounts of acid or base catalysts, depending on the protecting groups used.

Introduction of the Ethyl(nitroso)amino Group

  • Amination and Nitrosation : The aminoethyl ester intermediate undergoes alkylation with ethyl groups followed by nitrosation to install the ethyl(nitroso)amino moiety.
  • Nitrosation reagents : Common nitrosating agents include sodium nitrite (NaNO2) in acidic aqueous media or nitrosyl chloride (NOCl) under controlled temperature.
  • Reaction conditions : The nitrosation step is conducted at low temperatures (0–5 °C) to avoid over-nitrosation or decomposition, often in solvents such as acetic acid or aqueous buffers.
  • Purification : The product is purified by column chromatography or recrystallization to achieve ≥95% purity.

Representative Reaction Scheme (Conceptual)

Step Reaction Type Reagents/Conditions Outcome
1 Esterification 3-(naphthalen-1-yl)-2-[(oxolan-2-yl)methyl]propanoic acid + 2-aminoethyl alcohol, acid catalyst, reflux Aminoethyl ester intermediate
2 Alkylation Ethyl halide (e.g., ethyl bromide), base Ethylated aminoethyl ester
3 Nitrosation NaNO2, acidic aqueous medium, 0–5 °C 2-[Ethyl(nitroso)amino]ethyl ester

Key Experimental Considerations

  • Temperature Control : The nitrosation reaction is temperature-sensitive; low temperatures prevent side reactions and maintain nitroso group stability.
  • Solvent Choice : Polar protic solvents like acetic acid or aqueous buffers facilitate nitrosation but require careful removal to avoid hydrolysis.
  • Purification Techniques : Silica gel column chromatography using dichloromethane-ethyl acetate mixtures is effective for isolating the target compound.
  • Characterization : Confirmation of structure and purity is done via NMR spectroscopy, mass spectrometry, and elemental analysis.

Supporting Data from Literature

Parameter Details/Values Source
Molecular weight 384.5 g/mol
Purity ≥95% after purification
Nitrosation temperature 0–5 °C
Solvents used Ethanol, acetic acid, dichloromethane
Reaction time Several hours to overnight

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and reaction conditions for preparing 2-[ethyl(nitroso)amino]ethyl 3-(naphthalen-1-yl)-2-[(oxolan-2-yl)methyl]propanoate?

  • Methodological Answer : The synthesis of structurally related naphthalene derivatives often involves coupling reactions under basic conditions. For example, propargyl bromide and K₂CO₃ in DMF have been used to functionalize naphthols via oxyanion intermediates . Adapting this approach, the nitroso and oxolan moieties may require sequential protection-deprotection steps to avoid side reactions. Reaction progress can be monitored via TLC (n-hexane:ethyl acetate, 9:1) , with purification via column chromatography. Key parameters include temperature control (room temperature for coupling, elevated for cyclization) and inert atmosphere to stabilize nitroso groups .

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Comprehensive characterization requires:

  • Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., naphthalene aromatic protons, oxolan methylene groups).
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular formula and detect nitroso-related fragmentation.
  • Chromatography : HPLC with UV detection (λ = 254 nm) to assess purity (>95%).
  • Elemental Analysis : Validate C, H, N, O content, particularly critical for nitroso-containing compounds .

Q. What safety protocols are essential for handling this nitroso-functionalized compound?

  • Methodological Answer : Nitroso derivatives are potential carcinogens. Required precautions include:

  • PPE : Full chemical-resistant suits, nitrile gloves, and OV/AG/P99 respirators for aerosol protection .
  • Ventilation : Use fume hoods to minimize inhalation risks.
  • Waste Management : Avoid drainage discharge; neutralize nitroso groups with acidic hydrolysis before disposal .

Advanced Research Questions

Q. How does the nitroso group influence the compound’s stability under varying pH and temperature conditions?

  • Methodological Answer : Nitroso groups are prone to decomposition under UV light and acidic/basic conditions. Stability studies should include:

  • Accelerated Degradation Tests : Expose the compound to pH 2–12 buffers at 40–60°C, monitoring decomposition via HPLC .
  • Kinetic Analysis : Calculate half-life (t₁/₂) and activation energy (Eₐ) using Arrhenius plots. Preliminary data from analogous compounds suggest nitroso derivatives are stable at neutral pH but degrade rapidly in acidic media .

Q. What mechanistic insights explain the compound’s reactivity in nucleophilic or electrophilic environments?

  • Methodological Answer : The oxolan moiety may act as a steric shield, while the nitroso group participates in redox reactions. To study reactivity:

  • Electrophilic Substitution : React with bromine or nitrating agents; monitor regioselectivity via NMR.
  • Nucleophilic Attack : Use Grignard reagents to probe carbonyl or nitroso reactivity. Computational modeling (DFT) can predict reactive sites .

Q. How can researchers resolve contradictions in reported physicochemical properties (e.g., solubility, logP)?

  • Methodological Answer : Discrepancies often arise from impurities or measurement techniques. Standardized protocols include:

  • LogP Determination : Use shake-flask method with octanol/water partitioning, validated via HPLC retention times .
  • Solubility Profiling : Conduct equilibrium solubility studies in buffered solutions (pH 1–7.4) with UV-spectrophotometry. Note that naphthalene derivatives typically exhibit low aqueous solubility (<1 mg/mL) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.